molecular formula C13H13FN2O2 B2531195 1-(3-Fluorophenyl)-4-prop-2-enoylpiperazin-2-one CAS No. 2188733-72-2

1-(3-Fluorophenyl)-4-prop-2-enoylpiperazin-2-one

Cat. No. B2531195
CAS RN: 2188733-72-2
M. Wt: 248.257
InChI Key: YOFMPKYSCHJPQH-UHFFFAOYSA-N
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Description

The compound “1-(3-Fluorophenyl)-4-prop-2-enoylpiperazin-2-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The fluorophenyl group could potentially contribute to the compound’s pharmacological activity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, a prop-2-enoyl group, and a 3-fluorophenyl group . The exact spatial arrangement of these groups would depend on the specific synthesis conditions and the stereochemistry of the starting materials .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be determined by the functional groups present in the molecule .

properties

IUPAC Name

1-(3-fluorophenyl)-4-prop-2-enoylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-2-12(17)15-6-7-16(13(18)9-15)11-5-3-4-10(14)8-11/h2-5,8H,1,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFMPKYSCHJPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(C(=O)C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)-4-prop-2-enoylpiperazin-2-one

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